

Spectroscopic Profile of 1-Ethyl-3-hydroxypiperidine: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-3-hydroxypiperidine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethyl-3-hydroxypiperidine** (CAS No. 13444-24-1), a key intermediate in pharmaceutical and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Executive Summary

1-Ethyl-3-hydroxypiperidine is a versatile heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. Its structural attributes make it a valuable building block in the development of novel therapeutic agents and advanced materials.^[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This guide presents a summary of its ¹H NMR, ¹³C NMR, and IR spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

While experimental spectra for **1-Ethyl-3-hydroxypiperidine** are indexed in spectral databases, the specific numerical data is not readily available in the public domain. Therefore, the following tables present representative spectroscopic data based on the known chemical

structure and typical values for analogous compounds. These values are intended to serve as a reference for spectral interpretation.

¹H NMR (Proton NMR) Data (Representative)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------------------------------|
| ~3.70 | m | 1H | H-3 (CH-OH) |
| ~2.80 - 2.95 | m | 1H | H-2 (axial) |
| ~2.65 - 2.75 | m | 1H | H-6 (axial) |
| ~2.40 | q | 2H | N-CH ₂ -CH ₃ |
| ~2.20 - 2.30 | m | 1H | H-2 (equatorial) |
| ~1.95 - 2.10 | m | 1H | H-6 (equatorial) |
| ~1.70 - 1.85 | m | 1H | H-4 (axial) |
| ~1.50 - 1.65 | m | 1H | H-5 (axial) |
| ~1.30 - 1.45 | m | 1H | H-4 (equatorial) |
| ~1.15 - 1.30 | m | 1H | H-5 (equatorial) |
| ~1.10 | t | 3H | N-CH ₂ -CH ₃ |
| (variable) | br s | 1H | OH |

Disclaimer: The ¹H NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from **1-Ethyl-3-hydroxypiperidine** itself. Actual chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 NMR) Data (Representative)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| ~68.0 | C-3 (CH-OH) |
| ~60.0 | C-2 |
| ~55.0 | C-6 |
| ~52.0 | N-CH ₂ -CH ₃ |
| ~32.0 | C-4 |
| ~22.0 | C-5 |
| ~12.0 | N-CH ₂ -CH ₃ |

Disclaimer: The ¹³C NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from **1-Ethyl-3-hydroxypiperidine** itself. Actual chemical shifts may vary.

IR (Infrared) Spectroscopy Data (Representative)

Technique: Liquid Film

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------------|
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970 - 2930 | Strong | C-H stretch (aliphatic) |
| 2810 - 2780 | Medium | C-H stretch (N-ethyl, tertiary amine) |
| 1465 - 1440 | Medium | C-H bend (CH ₂) |
| 1380 - 1365 | Medium | C-H bend (CH ₃) |
| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |
| 1260 - 1020 | Medium | C-N stretch (tertiary amine) |

Disclaimer: The IR data presented above are representative values for a molecule containing secondary alcohol and tertiary amine functionalities and are not experimentally derived from **1-Ethyl-3-hydroxypiperidine** itself. Actual absorption frequencies may vary.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra applicable to **1-Ethyl-3-hydroxypiperidine**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-Ethyl-3-hydroxypiperidine** into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
 - Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
 - Load a standard set of acquisition parameters for ^1H and ^{13}C NMR spectroscopy.
 - Lock onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a 30-45 degree pulse angle.
- Set the relaxation delay to at least 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or tetramethylsilane (TMS) if used as an internal standard (δ 0.00 ppm).

- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Employ a proton-decoupled pulse sequence.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
 - Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).

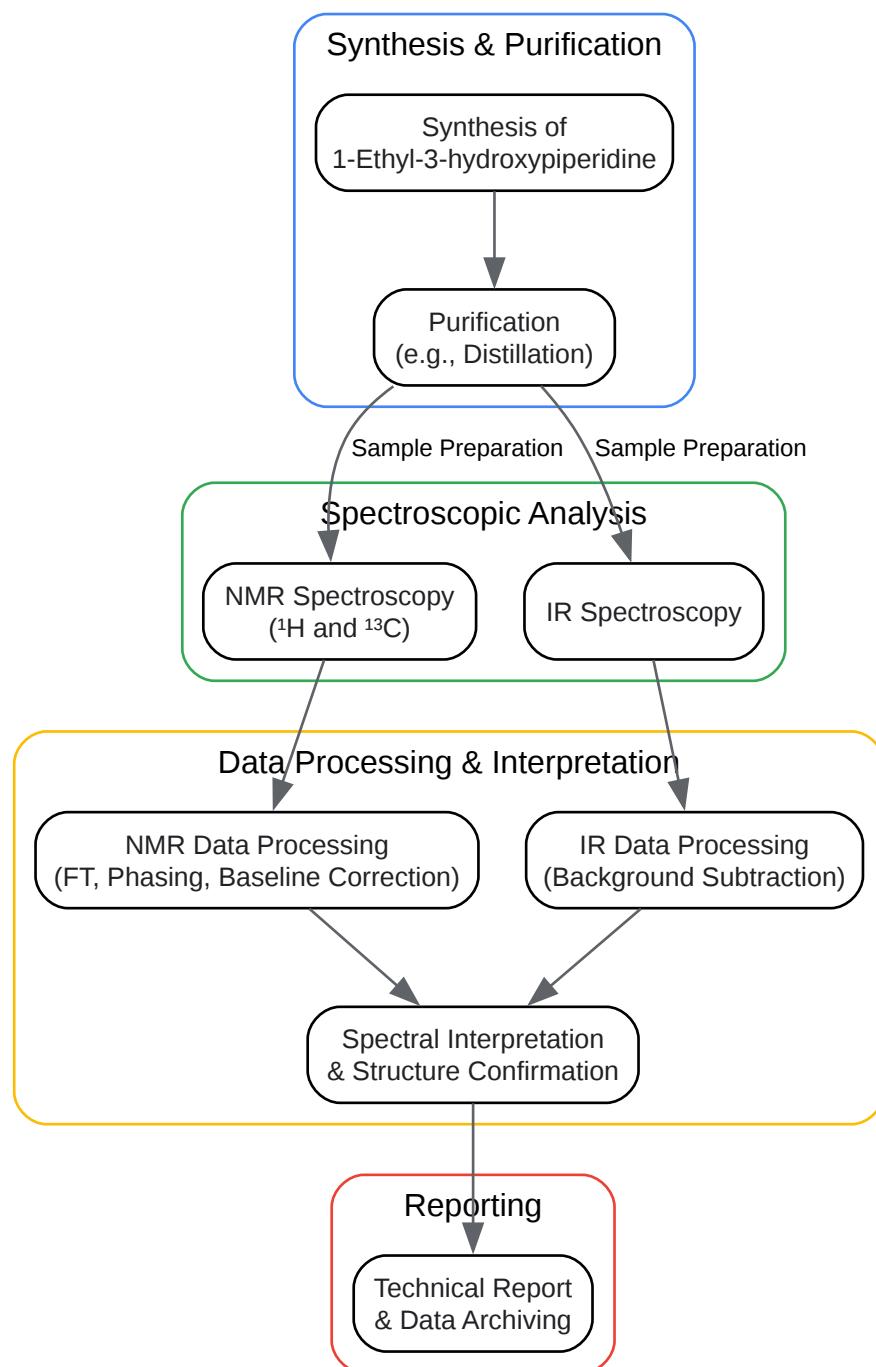
IR Spectroscopy Protocol

- Sample Preparation (Liquid Film Method):

- Place a drop of neat **1-Ethyl-3-hydroxypiperidine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Process the resulting interferogram with a Fourier transform to generate the infrared spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-Ethyl-3-hydroxypiperidine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1-Ethyl-3-hydroxypiperidine**.

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References

- 1. 13444-24-1 | Ethyl-3-hydroxypiperidine - Alachem Co., Ltd. [alachem.co.jp]
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